3-Chloropiperidine
Overview
Description
3-Chloropiperidine is a chemical compound with the formula C5H10ClN . It is an isomer of chloropyridine . It is mainly used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of novel secondary 3-chloropiperidine analogues incorporates a new procedure to monochlorinate unsaturated primary amines utilizing N-chlorosuccinimide . The temperature is carefully monitored to prevent dichlorination . Furthermore, highly strained bicyclic aziridines are successfully isolated by treating the secondary 3-chloropiperidines with a sufficient amount of base .
Molecular Structure Analysis
3-Chloropiperidine is expected to react via a highly electrophilic bicyclic aziridinium ion . This ion is readily attacked by nucleophiles .
Chemical Reactions Analysis
3-Chloropiperidines are potent chemotherapeutics, alkylating the DNA through the formation of bicyclic aziridinium ions . The secondary 3-chloropiperidine, as well as the isolated bicyclic aziridine, proved to be more effective than their tertiary counterpart .
Physical And Chemical Properties Analysis
3-Chloropiperidine is a colorless liquid . It has a molecular formula of C5H10ClN .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBWBSLSNIUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329902 | |
Record name | 3-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropiperidine | |
CAS RN |
50564-59-5 | |
Record name | 3-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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